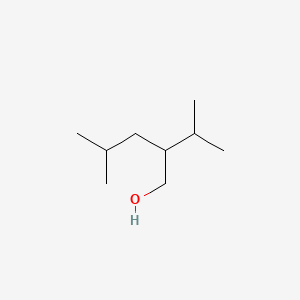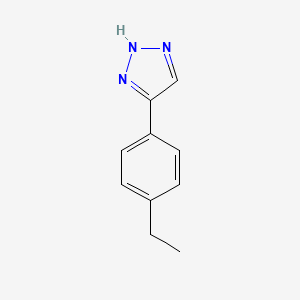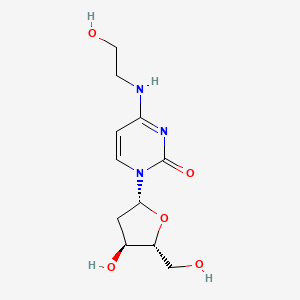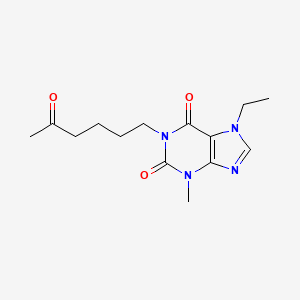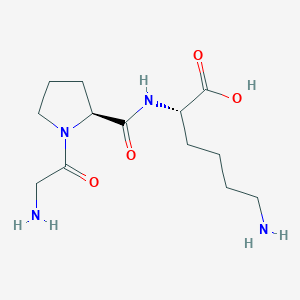![molecular formula C15H18AsN B14643684 2-[Ethyl(2-methylphenyl)arsanyl]aniline CAS No. 53980-32-8](/img/structure/B14643684.png)
2-[Ethyl(2-methylphenyl)arsanyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Ethyl(2-methylphenyl)arsanyl]aniline is an organoarsenic compound with the molecular formula C15H16AsN. This compound features an aniline group substituted with an ethyl group and a 2-methylphenyl group bonded to arsenic.
Preparation Methods
The synthesis of 2-[Ethyl(2-methylphenyl)arsanyl]aniline typically involves the reaction of 2-methylphenylarsine with ethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the arsenic compound. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the potential hazards associated with handling arsenic compounds. laboratory-scale synthesis remains the primary method for obtaining this compound for research purposes.
Chemical Reactions Analysis
2-[Ethyl(2-methylphenyl)arsanyl]aniline undergoes various chemical reactions, including:
Oxidation: The arsenic atom can be oxidized to form arsenic(V) compounds. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reduction reactions can convert arsenic(V) back to arsenic(III) using reducing agents such as sodium borohydride.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the arsenic atom typically results in the formation of arsenic oxides, while substitution reactions can yield a variety of substituted aniline derivatives.
Scientific Research Applications
2-[Ethyl(2-methylphenyl)arsanyl]aniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organoarsenic compounds. Its unique structure allows for the study of arsenic’s chemical behavior and bonding characteristics.
Biology: Research into the biological activity of organoarsenic compounds has shown potential for antimicrobial and anticancer properties. This compound may serve as a lead compound for developing new therapeutic agents.
Medicine: Although not widely used in clinical settings, organoarsenic compounds have been explored for their potential in treating diseases such as leukemia and parasitic infections.
Mechanism of Action
The mechanism of action of 2-[Ethyl(2-methylphenyl)arsanyl]aniline involves its interaction with biological molecules, particularly proteins and enzymes. The arsenic atom can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in cell death, which is the basis for its potential antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar compounds to 2-[Ethyl(2-methylphenyl)arsanyl]aniline include other organoarsenic compounds such as:
Arsenic trioxide (As2O3): Used in the treatment of acute promyelocytic leukemia.
Roxarsone: An organoarsenic compound used as a feed additive in poultry farming.
Arsenobetaine: A naturally occurring organoarsenic compound found in seafood.
What sets this compound apart is its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both an ethyl group and a 2-methylphenyl group on the arsenic atom provides unique steric and electronic properties that can be exploited in various applications .
Properties
CAS No. |
53980-32-8 |
|---|---|
Molecular Formula |
C15H18AsN |
Molecular Weight |
287.23 g/mol |
IUPAC Name |
2-[ethyl-(2-methylphenyl)arsanyl]aniline |
InChI |
InChI=1S/C15H18AsN/c1-3-16(13-9-5-4-8-12(13)2)14-10-6-7-11-15(14)17/h4-11H,3,17H2,1-2H3 |
InChI Key |
VTZNKPSREWOPKL-UHFFFAOYSA-N |
Canonical SMILES |
CC[As](C1=CC=CC=C1C)C2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


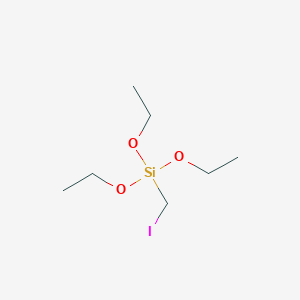
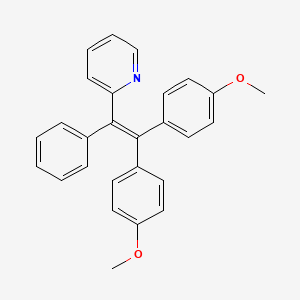

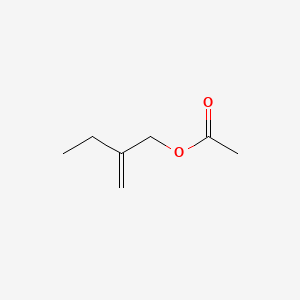
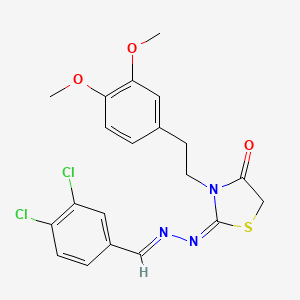
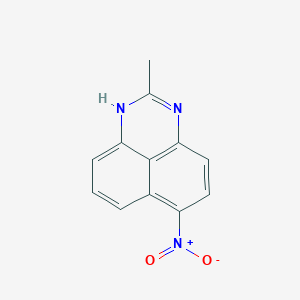
![2,3,4,5,7,7,8,8-Octafluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14643631.png)
